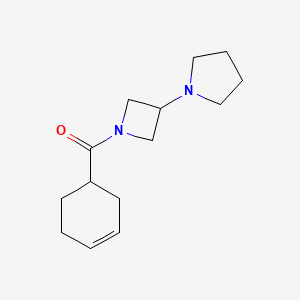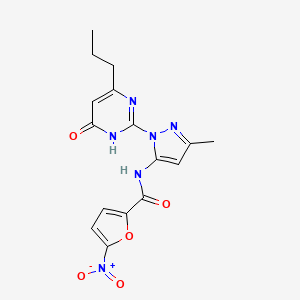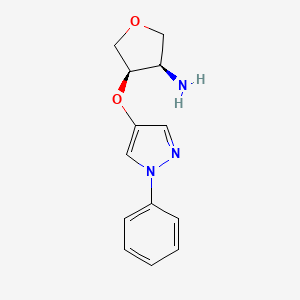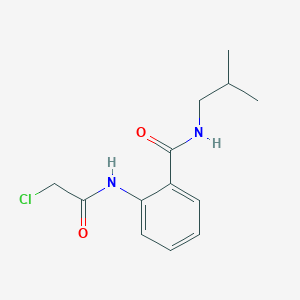
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as HMBPSB, is a chemical compound that has gained significant attention in scientific research. HMBPSB is a sulfonamide derivative and has been synthesized using various methods.
Mécanisme D'action
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes. It has been reported to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has also been shown to inhibit the activity of 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, mediators of inflammation. Furthermore, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been reported to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has various biochemical and physiological effects. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce inflammation by inhibiting the production of leukotrienes. Furthermore, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its high potency and selectivity. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to have a low toxicity profile and can be easily synthesized using various methods. However, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has some limitations for lab experiments, including its poor solubility in water and limited stability in solution.
Orientations Futures
There are several future directions for the research of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide. One potential direction is to investigate the potential therapeutic effects of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide in cancer, inflammation, and Alzheimer's disease. Another direction is to optimize the synthesis method of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide to improve its solubility and stability in solution. Furthermore, the development of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide derivatives with improved pharmacological properties could be another potential direction for future research.
Conclusion
In conclusion, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a sulfonamide derivative that has gained significant attention in scientific research. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been synthesized using various methods and has potential therapeutic effects in cancer, inflammation, and Alzheimer's disease. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and has various biochemical and physiological effects. Although N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several advantages for lab experiments, it also has some limitations. There are several future directions for the research of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide, including investigating its potential therapeutic effects and optimizing its synthesis method.
Méthodes De Synthèse
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been synthesized using different methods, including the reaction of 4-bromo-1-butanol with thiourea to obtain 2-hydroxy-4-methylsulfanylbutyl isothiocyanate. The obtained compound is then reacted with 4-aminobenzene sulfonamide to obtain N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide. Other methods involve the reaction of 4-bromo-1-butanol with thiourea to obtain 2-hydroxy-4-methylsulfanylbutyl isothiocyanate, which is then reacted with 4-aminobenzoyl chloride to obtain N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide.
Applications De Recherche Scientifique
N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been used in scientific research as a potential drug candidate for various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme 5-lipoxygenase. Furthermore, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been reported to have potential therapeutic effects in Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-23-11-8-14(19)12-17-16(20)13-4-6-15(7-5-13)24(21,22)18-9-2-3-10-18/h4-7,14,19H,2-3,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPOLBIOCIQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(pyrrolidine-1-sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2458891.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2458895.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)




![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2458904.png)
